molecular formula C10H7N3O2 B1326433 2-pyridin-3-ylpyrimidine-5-carboxylic acid CAS No. 933988-20-6

2-pyridin-3-ylpyrimidine-5-carboxylic acid

Cat. No.: B1326433
CAS No.: 933988-20-6
M. Wt: 201.18 g/mol
InChI Key: MORKTPRONBOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . This interaction inhibits the expression of collagen, making the compound a potential candidate for anti-fibrotic therapies. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, the compound inhibits the activation of these cells, which is a critical step in the development of liver fibrosis . Furthermore, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid influences cell signaling pathways by modulating the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . This modulation leads to changes in gene expression and cellular metabolism, ultimately reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, the compound acts as an inhibitor of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . These interactions result in decreased expression of pro-inflammatory cytokines and other mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces fibrosis and inflammation without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse easily into cells and tissues .

Subcellular Localization

The subcellular localization of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid reaches its intended sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-pyridin-3-ylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its antitumor and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid
  • 2-(Pyridin-4-YL)pyrimidine-5-carboxylic acid
  • 2-(Pyridin-3-YL)pyrimidine-4-carboxylic acid

Uniqueness

2-pyridin-3-ylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacological profiles and potency, making it a valuable target for further research and development .

Biological Activity

2-Pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antiviral Properties : Potential in inhibiting viral replication.
  • Antitumor Effects : Inhibits cancer cell proliferation in vitro and in vivo.
  • Anti-inflammatory Properties : Suppresses inflammatory mediators and pathways.

These activities are attributed to its structural characteristics, which allow it to interact with various biological targets.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with enzymes such as collagen prolyl 4-hydroxylase, crucial for collagen synthesis. By inhibiting this enzyme, it reduces fibrosis in hepatic stellate cells.
  • Modulation of Inflammatory Mediators : It inhibits the expression and activity of key inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .
  • Cellular Effects : The compound has been shown to affect various cell types, particularly in reducing activation in liver cells, which is essential for preventing liver fibrosis.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound:

  • In vitro studies indicated that it significantly suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .
  • In vivo models demonstrated that at low to moderate doses, the compound effectively reduced inflammation without notable side effects .

Antimicrobial and Antiviral Studies

The compound has shown promising results against various pathogens:

  • A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain strains.
  • Preliminary antiviral assays indicated potential activity against viral infections, although further investigation is needed to elucidate specific mechanisms.

Antitumor Effects

Research into the antitumor properties of this compound has yielded encouraging results:

  • In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Liver Fibrosis :
    • Objective : To assess the impact on hepatic stellate cell activation.
    • Findings : Treatment with this compound resulted in a significant reduction in collagen deposition and fibrosis markers compared to control groups.
  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate antitumor effects across different cancer types.
    • Findings : The compound exhibited dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM in MCF-7 breast cancer cells .

Comparative Biological Activity Table

Biological ActivityMechanismIC50/ED50 ValuesReference
Anti-inflammatoryCOX-2 inhibition0.04 μmol (Celecoxib equivalent)
AntimicrobialBacterial inhibitionMIC = 32 µg/mL
AntitumorCell proliferation inhibitionIC50 = 10–20 µM

Properties

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORKTPRONBOIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647961
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933988-20-6
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (0.73 g, 3.32 mmol) and 1M aqueous LiOH (3.32 mL) in MeOH (5 mL) is stirred at room temperature overnight. The MeOH is removed in vacuo, and the aqueous solution is treated with 3 N HCl to adjust the pH ˜2-3. The solid is filtered off and washed with water and dried in vacuum to yield 2-pyridin-3-yl-pyrimidine-5-carboxylic acid (0.2 g, 30%) as a solid. MS: 202 (M+H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.